molecular formula C19H20ClF3N2O3 B2731565 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide CAS No. 2034499-95-9

6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide

Cat. No.: B2731565
CAS No.: 2034499-95-9
M. Wt: 416.83
InChI Key: ANZOIUMUIJGLAR-UHFFFAOYSA-N
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Description

6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxy group, a chloro-trifluoromethyl phenyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxyethanol intermediate, which is then reacted with nicotinic acid derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives and compounds with tert-butoxy or chloro-trifluoromethyl phenyl groups. Examples include:

  • 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-4-(trifluoromethyl)phenyl)nicotinamide
  • 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(difluoromethyl)phenyl)nicotinamide

Uniqueness

What sets 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the tert-butoxy group enhances its stability, while the chloro-trifluoromethyl phenyl group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N2O3/c1-18(2,3)28-9-8-27-16-7-4-12(11-24-16)17(26)25-15-10-13(19(21,22)23)5-6-14(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZOIUMUIJGLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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